molecular formula C40H30F12N8O8P2Ru B12056263 Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2

Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2

Cat. No.: B12056263
M. Wt: 1141.7 g/mol
InChI Key: HIPJTYPALXAMBX-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: These reactions occur under controlled conditions, often in organic solvents.

      Industrial Production: Information on large-scale industrial production methods is limited, as this compound is primarily used for research purposes.

  • Chemical Reactions Analysis

      Reactivity: Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield various products, depending on the specific conditions and ligands involved.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is still an active area of research. It likely involves interactions with cellular components and pathways related to its applications.
  • Comparison with Similar Compounds

    • Unfortunately, direct comparisons with similar compounds are scarce in the available literature.
    • Similar Compounds: Other ruthenium-based complexes with different ligands, such as Ru(bpy)3(PF6)2 or Ru(tpy)2Cl2 (tpy = terpyridine).

    Remember that Ru(bpy)2(dcbpy-di O-Su-ester)(PF6)2 is primarily used for scientific research, and its applications continue to expand as researchers explore its properties and potential

    Properties

    Molecular Formula

    C40H30F12N8O8P2Ru

    Molecular Weight

    1141.7 g/mol

    IUPAC Name

    (2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate;2-pyridin-2-ylpyridine;ruthenium(2+);dihexafluorophosphate

    InChI

    InChI=1S/C20H14N4O8.2C10H8N2.2F6P.Ru/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;2*1-7(2,3,4,5)6;/h5-10H,1-4H2;2*1-8H;;;/q;;;2*-1;+2

    InChI Key

    HIPJTYPALXAMBX-UHFFFAOYSA-N

    Canonical SMILES

    C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2]

    Origin of Product

    United States

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